molecular formula C11H9NO2 B1304926 o-(2-Pyridyloxy)phenol CAS No. 35974-37-9

o-(2-Pyridyloxy)phenol

Cat. No. B1304926
CAS RN: 35974-37-9
M. Wt: 187.19 g/mol
InChI Key: XWBHCJMXMDVYLP-UHFFFAOYSA-N
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Description

o-(2-Pyridyloxy)phenol, also known as OP, is a compound with the molecular formula C11H9NO2. It is a derivative of phenol, which is an aromatic compound where a hydrogen atom is replaced by a hydroxyl group .


Synthesis Analysis

The synthesis of phenolic compounds like o-(2-Pyridyloxy)phenol can be achieved through various methods. A mild, green, and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol . The method utilizes the combination of aqueous hydrogen peroxide as the oxidant .


Molecular Structure Analysis

Phenolic compounds, including o-(2-Pyridyloxy)phenol, have a ring structure. The carbon atom in the ring is sp2 hybridized. The hydroxyl group is attached to the sp2 hybridized carbon atom present in the aromatic ring . The lone pair of electrons on the hydroxyl group of phenol is in resonance with the ring, thereby always in a state of delocalization .


Chemical Reactions Analysis

Phenols, including o-(2-Pyridyloxy)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .

Scientific Research Applications

Anti-Fibrosis Drug Development

2-(pyridin-2-yloxy)phenol: derivatives have been synthesized and evaluated for their potential as anti-fibrotic agents. These compounds have shown promising activity against immortalized rat hepatic stellate cells (HSC-T6), which are key players in the development of fibrosis. The derivatives were found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, suggesting their potential use in developing novel anti-fibrotic drugs .

Synthesis of Pyrimidine Derivatives

The compound serves as a precursor in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives exhibit a wide range of pharmacological activities and are considered privileged structures in medicinal chemistry. They have been reported to possess antimicrobial, antiviral, antitumor, and antifibrotic properties .

Enzyme Mimicry in Oxidation Reactions

In studies aiming to mimic the active sites of bacterial multicomponent monooxygenases (BMMs), 2-(pyridin-2-yloxy)phenol has been used as a ligand in diiron(II) complexes. These complexes are designed to catalyze the regio- and enantioselective oxidation of hydrocarbons, including alkanes, alkenes, and aromatics .

Mechanism of Action

The pharmacological actions of phenolic antioxidants stem mainly from their free radical scavenging and metal chelating properties as well as their effects on cell signaling pathways and gene expression .

Safety and Hazards

Phenol is an antiseptic and disinfectant. It is active against a wide range of micro-organisms including some fungi and viruses, but is only slowly effective against spores . Phenol is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

Recent advances in oxidative phenol transformations in nature and synthetic chemistry, including reactions involving the generation of quinone intermediates, oxidative coupling for biaryl formation, and oxidative cyclization into various heterocycles, have been reported . These advances could pave the way for new applications and synthesis methods for phenolic compounds like o-(2-Pyridyloxy)phenol.

properties

IUPAC Name

2-pyridin-2-yloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-9-5-1-2-6-10(9)14-11-7-3-4-8-12-11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBHCJMXMDVYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20957401
Record name 2-[(Pyridin-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-(2-Pyridyloxy)phenol

CAS RN

35974-37-9
Record name 2-(2-Pyridinyloxy)phenol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name o-(2-Pyridyloxy)phenol
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Record name 2-[(Pyridin-2-yl)oxy]phenol
Source EPA DSSTox
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Record name o-(2-pyridyloxy)phenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-(pyridin-2-yloxy)phenol contribute to the formation of unique diiron complexes?

A1: 2-(pyridin-2-yloxy)phenol, acting as a ligand (L), plays a crucial role in forming both diiron(II) and triiron(II) complexes. [, ] Unlike other 2-phenoxypyridine ligands explored in the study, which primarily yielded windmill-type diiron(II) compounds like [Fe₂(μ-O₂CAr)₂(O₂CAr)₂(L)₂], 2-(pyridin-2-yloxy)phenol's structure facilitates the formation of a doubly-bridged diiron complex (4). [, ] Furthermore, under slightly modified reaction conditions, it enables the assembly of an unprecedented phenoxide-bridged triiron(II) complex (5). [, ] This suggests that the specific arrangement of the pyridine and phenol groups in 2-(pyridin-2-yloxy)phenol influences its coordination behavior and ultimately dictates the nuclearity and structure of the resulting metal complexes.

Q2: Why were these diiron(II) complexes synthesized and what is the significance of incorporating 2-(pyridin-2-yloxy)phenol as a ligand?

A2: These diiron(II) complexes were designed to mimic the reduced active sites found in bacterial multicomponent monooxygenases (BMMs). [, ] BMMs are known for their ability to catalyze the hydroxylation of various aromatic substrates. [, ] By incorporating 2-(pyridin-2-yloxy)phenol, which contains a tethered aromatic ring, the researchers aimed to investigate whether these model complexes could replicate the enzymatic activity of BMMs and potentially facilitate the hydroxylation of the attached aromatic substrate. [, ] While these specific complexes did not exhibit the desired hydroxylation activity, the study provided valuable insights into the reactivity of diiron(II) centers with dioxygen and the influence of ligand structure on complex formation. [, ]

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